molecular formula C13H19F3N2O3 B6957254 N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6957254
M. Wt: 308.30 g/mol
InChI Key: PLBONFBAGIDXPH-UHFFFAOYSA-N
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Description

N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoroethoxy group, a piperidine ring, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c14-13(15,16)8-21-7-11(19)18-5-3-10(4-6-18)17-12(20)9-1-2-9/h9-10H,1-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBONFBAGIDXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoroethoxy Group: This step involves the reaction of the piperidine intermediate with 2,2,2-trifluoroethanol in the presence of a suitable activating agent such as a carbodiimide.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated piperidine derivative.

    Cyclopropanecarboxamide Formation: Finally, the acetylated piperidine derivative is reacted with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and piperidine moieties on biological systems. It may serve as a probe to investigate receptor binding and enzyme interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoroethoxy group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The cyclopropane carboxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]carbamate
  • N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]methylamine

Uniqueness

Compared to similar compounds, N-[1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for further research and development.

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